molecular formula C5H13NO B1293828 1-Methoxy-2-methylpropan-2-amine CAS No. 20719-68-0

1-Methoxy-2-methylpropan-2-amine

Cat. No. B1293828
CAS RN: 20719-68-0
M. Wt: 103.16 g/mol
InChI Key: CMZQPQQRGBOLHN-UHFFFAOYSA-N
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Description

The compound of interest, 1-Methoxy-2-methylpropan-2-amine, is a tertiary amine that can be derived from 1-methoxy-2-propanol through amination reactions. This compound is structurally related to other amines that have been studied for their psychotomimetic properties and potential in synthesizing optically pure amines or β-amino acids . The relevance of such compounds extends to various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related amines often involves the use of reductive amination or other catalytic processes. For instance, the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst has been shown to produce 2-amino-1-methoxypropane with high selectivity . This process is influenced by reaction parameters such as temperature, pressure, and the presence of excess ammonia. The synthesis of other related compounds, such as 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, has been achieved through heterocyclization reactions, indicating the versatility of amines in chemical synthesis .

Molecular Structure Analysis

The molecular structure of amines is crucial in determining their reactivity and physical properties. X-ray diffraction analysis has been used to ascertain the absolute configuration of asymmetric carbon atoms in related compounds . The molecular structure can also influence the psychotomimetic potency of amines, as seen in the study of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane .

Chemical Reactions Analysis

Amines can undergo various chemical reactions, including N-hydroxylation and O-demethylation, which can alter their pharmacological properties. For example, the N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes has been investigated, revealing insights into the metabolic pathways of such compounds . Similarly, the O-demethylation of the same amine has been studied, showing the formation of metabolites with structural similarities to known sympatholytic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like 1-Methoxy-2-methylpropan-2-amine are influenced by their molecular structure and the presence of functional groups. These properties can affect the compound's solubility, boiling point, and stability. For instance, the presence of a methoxy group can lead to the formation of by-products during reactions, as seen in the methylation of tertiary amines to quaternary ammonium compounds . The reactivity of amines can also lead to the formation of various by-products, which can be controlled by optimizing reaction conditions .

Scientific Research Applications

Catalytic Amination

1-Methoxy-2-methylpropan-2-amine is involved in catalytic amination processes. For instance, a study conducted by Bassili and Baiker (1990) examined the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst. They found that the main reaction product, 2-amino-1-methoxypropane, could be produced with a selectivity of over 90%. The study highlighted the influence of various reaction parameters on this process, such as temperature, excess ammonia, and space times (Bassili & Baiker, 1990).

Synthesis of L-phenylalanine Derivatives

Gao Yu-hu (2014) researched the synthesis of L-phenylalanine derivatives using 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride as an intermediate. The study successfully synthesized these derivatives and confirmed their structures using techniques such as NMR and X-ray diffraction (Gao Yu-hu, 2014).

Photolabile Amine Protecting Group in Flow Synthesis

In 2015, a study by Yueh, Voevodin, and Beeler developed 9-Hydroxymethylxanthene derivatives as a photolabile protecting group for amines in flow chemistry. This work demonstrated the successful utilization of such protecting groups in the synthesis of various amines, including the effective protection and deprotection of a piperazinylcarbonyl-piperidine derivative (Yueh, Voevodin & Beeler, 2015).

Herbicidal Activities

A study by Gao et al. (2013) focused on synthesizing 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates. This research explored the herbicidal activities of these compounds, finding notable effectiveness against specific plant species (Gao et al., 2013).

Safety And Hazards

1-Methoxy-2-methylpropan-2-amine is a chemical that requires careful handling. It has been assigned the signal word “Danger” and is associated with hazard statements H226, H302, H312, H314, and H332 . These statements indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Precautionary measures include avoiding release to the environment, wearing protective gear, and following proper procedures in case of contact with eyes .

properties

IUPAC Name

1-methoxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,6)4-7-3/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZQPQQRGBOLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174785
Record name tert-Butylamine, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-methylpropan-2-amine

CAS RN

20719-68-0
Record name 1-Methoxy-2-methyl-2-propanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylamine, 1-methoxy-
Source ChemIDplus
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Record name tert-Butylamine, 1-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxy-2-methylpropan-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Thur, A Bhalerao, Z Munshi, N Pansare… - Bioorganic & medicinal …, 2012 - Elsevier
… The same trend was retained for the bulkier and more constrained 1-methoxy-2-methylpropan-2-amine. However, there was a slight loss of selectivity due to increase in hCB2 potency …
Number of citations: 11 www.sciencedirect.com

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